1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Description
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine ring at the 4-position of the pyrimidine is further functionalized with a carboxamide group linked to a pyridin-2-ylmethyl substituent.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(19-9-14-4-1-2-5-18-14)13-10-23(11-13)15-8-16(21-12-20-15)24-7-3-6-22-24/h1-8,12-13H,9-11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLYMQNFMSXDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with derivatives documented in PubChem and synthetic chemistry literature. Key comparisons include:
2.1.1 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide
- Structural Difference: The pyridin-2-ylmethyl group in the target compound is replaced with a 2-(3,5-dimethylphenoxy)ethyl chain.
- This modification may alter binding affinity in kinase targets due to steric or electronic effects .
2.1.2 N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structural Difference : A pyrazolo[3,4-b]pyridine core replaces the pyrimidine-pyrazole system.
- The ethyl-methyl substitution on the pyrazole could modulate metabolic stability .
2.1.3 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide
- Structural Difference : A tetrazole-containing aryl group replaces the azetidine-carboxamide motif.
- Implications : The tetrazole group, a bioisostere for carboxylic acids, may enhance solubility or mimic transition states in enzymatic targets, though the absence of the azetidine ring could reduce conformational restraint .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight | Key Substituents | Predicted LogP | Notable Features |
|---|---|---|---|---|
| Target Compound | ~367.4 g/mol | Pyridin-2-ylmethyl, azetidine | 2.1 (estimated) | Balanced lipophilicity, rigid core |
| 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide | ~423.5 g/mol | 3,5-Dimethylphenoxyethyl | 3.5 (estimated) | High lipophilicity, potential CNS uptake |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | 374.4 g/mol | Ethyl-methyl pyrazole, pyrazolopyridine | 3.8 | Rigid scaffold, metabolic stability |
| 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide | ~340.3 g/mol | Tetrazole, dihydropyridinone | 1.9 | High solubility, enzymatic targeting |
Table 1: Comparative physicochemical properties of structurally related compounds.
Q & A
Q. Q: What are the key steps in synthesizing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide, and how is its structure validated?
A:
- Synthesis : Multi-step reactions are required, typically involving:
- Formation of the azetidine ring via cyclization reactions.
- Introduction of the pyrimidine and pyrazole moieties through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyrimidine functionalization) .
- Final carboxamide linkage using coupling agents like EDCI/HOBt.
- Validation :
- NMR Spectroscopy : Confirms regiochemistry and substitution patterns (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm; azetidine protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ≈ 380–400 [M+H]+) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced Synthesis: Optimizing Yield and Purity
Q. Q: How can reaction conditions be optimized to improve the yield of the pyrazole-pyrimidine coupling step?
A:
- Catalysts : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of heterocyclic intermediates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Purification : Gradient column chromatography (ethyl acetate/hexane) or preparative HPLC for isolating high-purity product (>98%) .
Basic Biological Screening
Q. Q: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?
A:
- Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based ATP-competitive assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the mechanism of action for this compound in modulating inflammatory pathways?
A:
- Target Identification :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to suspected targets (e.g., COX-2 or NF-κB) .
- CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes in cell models .
- Pathway Analysis :
- Western Blotting : Quantify phosphorylation levels of downstream effectors (e.g., p38 MAPK) .
- RNA Sequencing : Identify differentially expressed genes post-treatment .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported IC₅₀ values across different studies?
A:
- Assay Validation :
- Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Use reference inhibitors (e.g., staurosporine) as internal controls.
- Structural Confounds :
- Check for tautomerism in pyrazole/pyrimidine rings via X-ray crystallography .
- Compare with analogs (e.g., replacing pyridin-2-ylmethyl with benzimidazole) to isolate activity drivers .
Comparative Analysis with Structural Analogs
Q. Q: What methodologies are effective for comparing this compound’s activity against similar azetidine derivatives?
A:
- SAR Studies :
- Library Synthesis : Modify substituents (e.g., pyrazole → imidazole) and test bioactivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
- Thermodynamic Profiling :
- ITC (Isothermal Titration Calorimetry) : Measure binding enthalpy/entropy to compare target interactions .
Stability and Storage Optimization
Q. Q: How can thermal stability and shelf-life be improved for long-term storage?
A:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to set storage limits (e.g., <40°C) .
- Lyophilization : Convert to stable lyophilized powder under inert gas (N₂) to prevent hydrolysis .
- Excipient Screening : Add stabilizers (e.g., trehalose) to amorphous formulations for enhanced shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
